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molecular formula Zr B080107 Zirconium-90 CAS No. 13982-15-5

Zirconium-90

Cat. No. B080107
M. Wt: 89.904699 g/mol
InChI Key: QCWXUUIWCKQGHC-BJUDXGSMSA-N
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Patent
US06355821B1

Procedure details

European Patent No. 369,979 (1989) discloses a way of making fine spherical powders of amorphous hydrated zirconium oxide. In the given example, a process was described in which zirconium oxychloride octahydrate (ZrOCl2.8H2O) was dissolved in 2-methoxyethanol at 60° C. and it was claimed that water was removed as an azeotropic mixture of water and 2-methoxyethanol to produce an essentially anhydrous zirconium salt. It was further claimed that to this zirconium salt was added n-propanol followed by the successive additions of propylene oxide and triethylamine to afford an organic solution of zirconium propoxide. This intermediate zirconium compound was then treated with a mixture of water, oleic acid and n-propanol to effect the hydrolysis and to produce spherical particles of zirconium oxide.
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
zirconium propoxide

Identifiers

REACTION_CXSMILES
[Zr:1].[CH2:2]([OH:5])[CH2:3][CH3:4].[CH2:6]1[O:9][CH:7]1[CH3:8]>C(N(CC)CC)C>[O-:5][CH2:2][CH2:3][CH3:4].[Zr+4:1].[O-:9][CH2:6][CH2:7][CH3:8].[O-:5][CH2:2][CH2:3][CH3:4].[O-:5][CH2:2][CH2:3][CH3:4] |f:4.5.6.7.8|

Inputs

Step One
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zr]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
zirconium propoxide
Type
product
Smiles
[O-]CCC.[Zr+4].[O-]CCC.[O-]CCC.[O-]CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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